molecular formula C7H6N4 B587363 Pyrido[2,3-b]pyrazin-3-amine CAS No. 155535-24-3

Pyrido[2,3-b]pyrazin-3-amine

Cat. No. B587363
CAS RN: 155535-24-3
M. Wt: 146.153
InChI Key: HZIJFLKTAFJCLW-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-3-amine is a heterocyclic compound . It has been synthesized and used in various studies, including those related to electrochemical DNA sensing, nonlinear optical properties, and biological activity .


Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazin-3-amine involves the creation of novel pyrido[2,3-b]pyrazin based heterocyclic compounds . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-3-amine was determined using spectral techniques and density functional theory (DFT) computations . The DFT computations were executed with B3LYP/6-31G(d,p) level of theory to obtain spectroscopic and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-b]pyrazin-3-amine were analyzed using density functional theory (DFT) computations . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G(d,p) level .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[2,3-b]pyrazin-3-amine were analyzed using density functional theory (DFT) computations . Global reactivity parameters (GRPs) were correlated with the band gap (Egap) values .

Scientific Research Applications

Optoelectronic Applications

Pyrido[2,3-b]pyrazine-based molecules have been studied for their potential in optoelectronics. For instance, donor-acceptor-donor (D-A-D) molecules designed with pyrido[2,3-b]pyrazine show promise in organic electronics due to their aggregation-induced emission (AIE) features and formation of nanoparticles, as well as high thermal stability and a low band gap (Kapse et al., 2022). Another study highlights the synthesis of dipyrrolopyrazine derivatives via amination, with compounds showing potential for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

Synthesis and Molecular Properties

Researchers have developed various synthetic methods for pyrido[2,3-b]pyrazine derivatives, exploring their opto-electrochemical properties. For example, novel donor-acceptor type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives have been synthesized, showcasing their potential as blue-orange fluorescent materials in organic electronics (Mahadik et al., 2021). Another study involving tandem iminium cyclization and Smiles rearrangement led to the creation of a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold, showcasing the versatility of pyrido[2,3-b]pyrazine derivatives in synthetic chemistry (Xiang et al., 2008).

Antimicrobial and Antioxidant Activities

Pyrido[2,3-b]pyrazine derivatives have been investigated for their antimicrobial and antioxidant activities. New indole analogues containing pyrido[2,3-d]pyrimidin-4-amines showed notable antibacterial and antifungal activities, as well as radical scavenging and metal chelating activities (Saundane et al., 2013).

properties

IUPAC Name

pyrido[2,3-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIJFLKTAFJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663621
Record name Pyrido[2,3-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-3-amine

CAS RN

155535-24-3
Record name Pyrido[2,3-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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